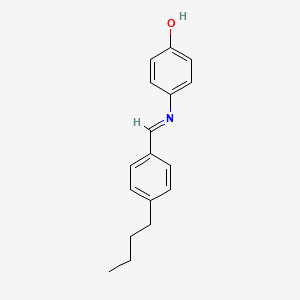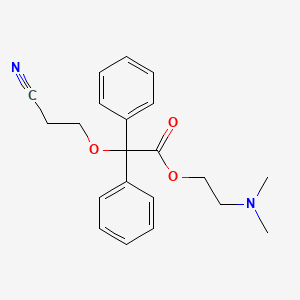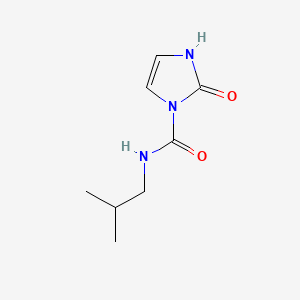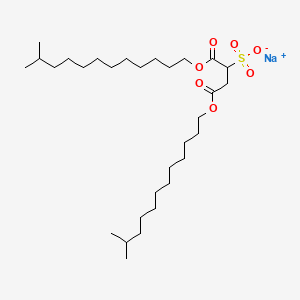
Sodium 1,4-diisotridecyl sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,4-diisotridecyl sulphonatosuccinate is a chemical compound with the molecular formula C30H57NaO7S and a molecular weight of 584.82415 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its high solubility in water and its ability to reduce surface tension, which makes it an effective emulsifying agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,4-diisotridecyl sulphonatosuccinate typically involves the esterification of butanedioic acid with 1,4-diisotridecyl alcohol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:
Temperature: The esterification reaction is usually carried out at elevated temperatures to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid may be used to speed up the esterification process.
Solvents: Organic solvents like toluene or xylene are often used to dissolve the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carried out in a continuous process. The final product is then purified through distillation and crystallization to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,4-diisotridecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium 1,4-diisotridecyl sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: The compound is used in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of sodium 1,4-diisotridecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include the hydrophobic regions of cell membranes and other biological structures, where it can disrupt lipid bilayers and enhance the permeability of various substances .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar emulsifying properties.
Sodium lauryl ether sulfate (SLES): Another common surfactant used in detergents and personal care products.
Sodium stearate: A surfactant used in soap and cosmetic formulations.
Uniqueness: Sodium 1,4-diisotridecyl sulphonatosuccinate is unique due to its branched alkyl chains, which provide enhanced stability and emulsifying properties compared to linear surfactants like SDS and SLES. This makes it particularly useful in applications where high stability and performance are required .
Propiedades
Número CAS |
94134-87-9 |
|---|---|
Fórmula molecular |
C30H57NaO7S |
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
sodium;1,4-bis(11-methyldodecoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C30H58O7S.Na/c1-26(2)21-17-13-9-5-7-11-15-19-23-36-29(31)25-28(38(33,34)35)30(32)37-24-20-16-12-8-6-10-14-18-22-27(3)4;/h26-28H,5-25H2,1-4H3,(H,33,34,35);/q;+1/p-1 |
Clave InChI |
QJLUBHNDVAQAPK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


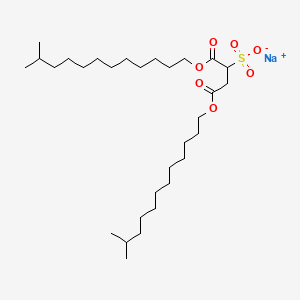
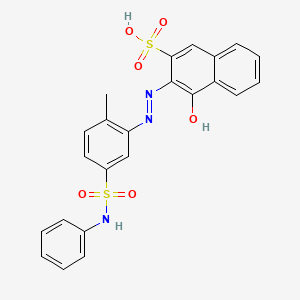
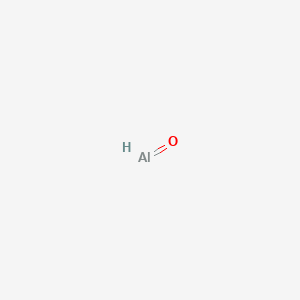
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

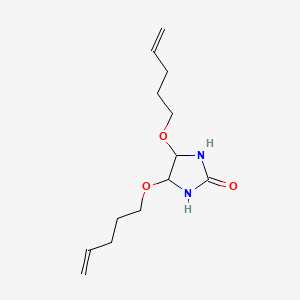
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
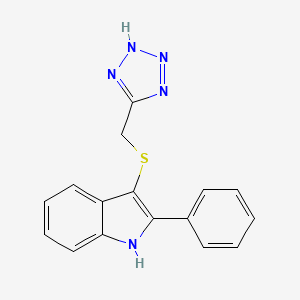
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
